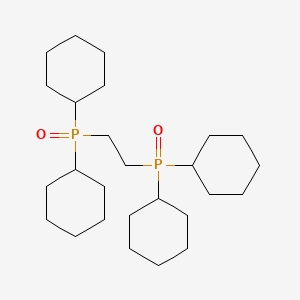
1,2-Bis(dicyclohexylphosphinyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenebis(dicyclohexylphosphine oxide) is a chemical compound with the molecular formula C26H48P2O2. It is a derivative of phosphine oxide and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its two dicyclohexylphosphine oxide groups connected by an ethylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
Ethylenebis(dicyclohexylphosphine oxide) can be synthesized through the oxidation of ethylenebis(dicyclohexylphosphine). The typical synthetic route involves the reaction of ethylenebis(dicyclohexylphosphine) with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of ethylenebis(dicyclohexylphosphine oxide) involves large-scale oxidation processes. The raw materials, including ethylenebis(dicyclohexylphosphine) and the oxidizing agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Ethylenebis(dicyclohexylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where one of the dicyclohexyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Hydrides such as lithium aluminum hydride.
Substitution: Various alkylating agents.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Ethylenebis(dicyclohexylphosphine).
Substitution: Substituted phosphine oxides.
科学的研究の応用
Ethylenebis(dicyclohexylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It is particularly useful in palladium-catalyzed coupling reactions.
Biology: Investigated for its potential role in biological systems as a ligand for metal ions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of various chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of ethylenebis(dicyclohexylphosphine oxide) involves its ability to act as a ligand, forming complexes with metal ions. The ethylene bridge and the dicyclohexylphosphine oxide groups provide a stable framework for binding to metals, facilitating various catalytic and coordination processes. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic reactions.
類似化合物との比較
Similar Compounds
Ethylenebis(dicyclohexylphosphine): The precursor to the oxide form, used in similar applications but with different reactivity.
Dicyclohexylphosphine oxide: A simpler analog with one phosphine oxide group, used in similar catalytic processes.
Bis(dicyclohexylphosphino)methane: Another related compound with a different bridging group, used in coordination chemistry.
Uniqueness
Ethylenebis(dicyclohexylphosphine oxide) is unique due to its ethylene bridge, which provides a specific spatial arrangement that can influence its binding properties and reactivity. This makes it particularly useful in certain catalytic applications where the geometry of the ligand is crucial for the reaction mechanism.
特性
CAS番号 |
16527-12-1 |
|---|---|
分子式 |
C26H48O2P2 |
分子量 |
454.6 g/mol |
IUPAC名 |
[cyclohexyl(2-dicyclohexylphosphorylethyl)phosphoryl]cyclohexane |
InChI |
InChI=1S/C26H48O2P2/c27-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-30(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 |
InChIキー |
WIRRVLAFKMVSRW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(=O)(CCP(=O)(C2CCCCC2)C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)


![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
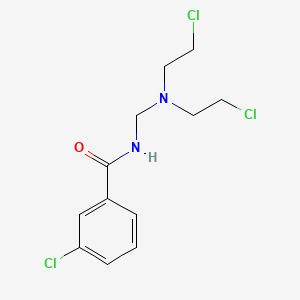
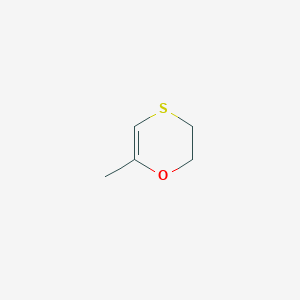
![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
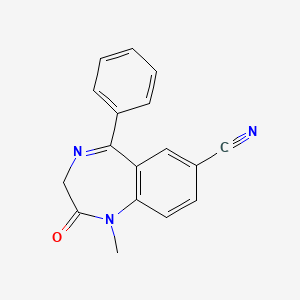
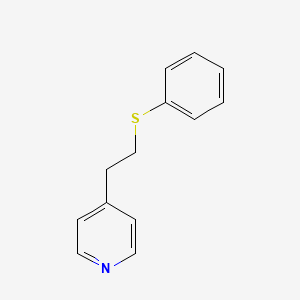
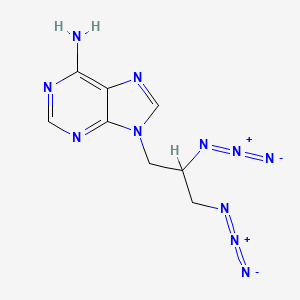
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
